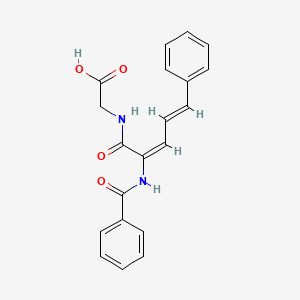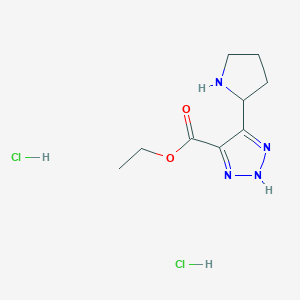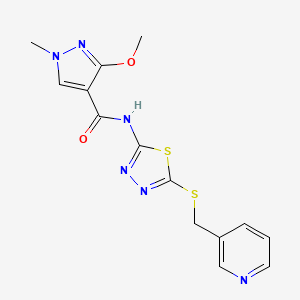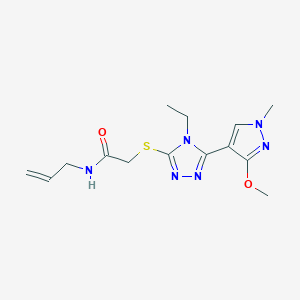
2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid (2-BPA) is an organic compound that is used in a variety of applications. It is a white, crystalline solid with a melting point of 182-184°C. 2-BPA is a derivative of 2-benzamidoacetic acid, which is a common precursor in organic synthesis. It has been used in a variety of scientific research applications, including drug design, enzyme inhibitors, and as a substrate for biochemical studies.
Wissenschaftliche Forschungsanwendungen
Metabolic Products from Microorganisms
Compounds structurally related to 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid, such as phenylpentadienamides, have been isolated from Streptomyces sp. These metabolites, including 5-(4-aminophenyl)penta-2,4-dienamide, exhibit configurations that suggest potential biological activities, characterized through electrospray and tandem MS, and HPLC/MS techniques (Potterat et al., 1994).
Anticancer Properties
Derivatives of benzamides, similar to the compound , have been synthesized and evaluated for anticancer properties. The study utilized o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid as starting materials, leading to compounds that showed significant activity against various cancer cell lines, indicating the potential of such structures in anticancer research (Salahuddin et al., 2014).
Pharmaceutical and Imaging Applications
Research on derivatives of benzamidoacetic acid has also explored their potential in pharmaceutical and imaging applications. The synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate derivatives, evaluated in tumor-bearing mice, showcases the relevance of such compounds in developing novel imaging agents for cancer detection (Yong He et al., 2011).
Analytical Chemistry and Material Science
Studies on the dimerization of cinnamic acids and esters, which share structural motifs with this compound, have implications for material science and analytical chemistry. These processes provide insights into the synthesis of novel compounds with potential applications in materials science (Al-Farhan et al., 1992).
Interactions with Biological Molecules
The interaction of carboxamide derivatives of amino acids with proteins like BSA, involving compounds such as 2-benzamido acetic acid derivatives, highlights the significance of these molecules in understanding drug-protein interactions. Such studies are crucial for drug design and pharmacokinetics (Thakare et al., 2018).
Wirkmechanismus
Target of Action
It is suggested that this compound may act on multiple targets .
Biochemical Pathways
The biochemical pathways affected by 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid are mainly related to carbohydrate metabolism, energy metabolism, and the cell membrane . The compound’s action results in significant downregulation of antioxidant activity and energy metabolism, including antioxidant enzymes and ATP generation, and upregulation of membrane-destabilizing activity, such as phospholipid synthesis and degradation .
Result of Action
The molecular and cellular effects of this compound’s action include the production of oxidative stress on its targets, inhibition of antioxidant enzyme and ATPase activity, and increased cell membrane permeability .
Action Environment
It is suggested that the compound can serve as a novel environment-friendly agent for controlling certain diseases .
Biochemische Analyse
Biochemical Properties
2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase . These interactions are crucial for the compound’s role in modulating metabolic pathways and influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Akt signaling pathway, leading to enhanced glucose uptake in adipocytes . Additionally, it affects gene expression by upregulating genes involved in lipid metabolism and downregulating inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of enoyl-CoA hydratase, leading to the accumulation of unsaturated fatty acids . This inhibition alters the metabolic flux and affects cellular energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged activation of the Akt signaling pathway and persistent alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances metabolic activity and improves glucose uptake without causing adverse effects . At high doses, it can lead to toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, influencing the β-oxidation of fatty acids . This interaction affects the levels of metabolites and alters the metabolic flux, impacting cellular energy production and lipid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is rapidly absorbed and distributed to various tissues, including the liver, brain, and adipose tissue . The compound’s localization and accumulation in these tissues are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in fatty acid metabolism . This subcellular localization is essential for its role in modulating metabolic pathways and influencing cellular energy homeostasis.
Eigenschaften
IUPAC Name |
2-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18(24)14-21-20(26)17(13-7-10-15-8-3-1-4-9-15)22-19(25)16-11-5-2-6-12-16/h1-13H,14H2,(H,21,26)(H,22,25)(H,23,24)/b10-7+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXDLWUVNCUFR-UVZCHINQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2579920.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)





![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)


![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)
